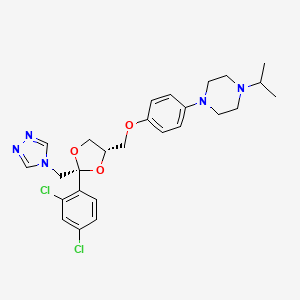
N4-Triazolyl Terconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Triazolyl Terconazole is a compound that belongs to the class of triazole antifungal agents. It is primarily used in the treatment of fungal infections, particularly vulvovaginal candidiasis. The compound is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the structure and function of the fungal cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Triazolyl Terconazole involves the incorporation of a triazole ring into the terconazole structure. One common method for synthesizing triazole-containing compounds is through the use of 3-amino-1,2,4-triazole as a key reagent . The reaction typically involves multistep synthetic routes, including condensation and nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of transition metal-free tandem methods and one-pot reactions to streamline the synthesis and reduce production costs .
化学反応の分析
Types of Reactions
N4-Triazolyl Terconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
科学的研究の応用
N4-Triazolyl Terconazole has a wide range of scientific research applications:
作用機序
N4-Triazolyl Terconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. This disruption compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth .
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal used to treat a variety of fungal infections.
Voriconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N4-Triazolyl Terconazole is unique in its specific structure, which allows it to effectively target and inhibit the synthesis of ergosterol in fungal cells. Its high efficacy and safety profile make it a valuable option for treating vulvovaginal candidiasis .
特性
分子式 |
C26H31Cl2N5O3 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 |
InChIキー |
KJUZYYUILZKUQG-OZXSUGGESA-N |
異性体SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


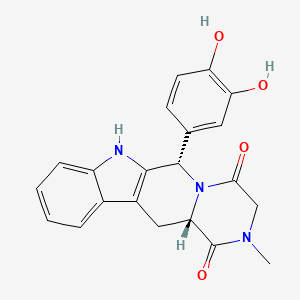
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
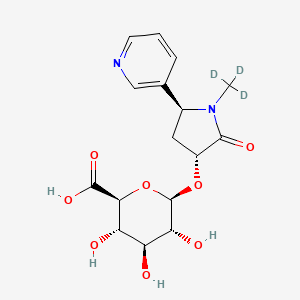
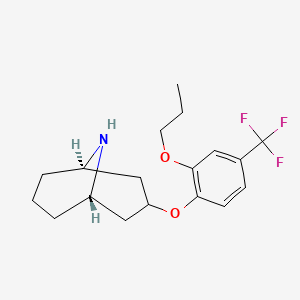
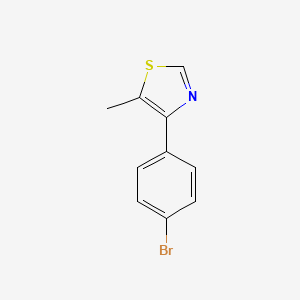
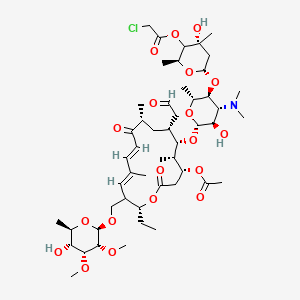
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
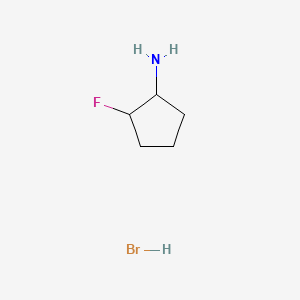
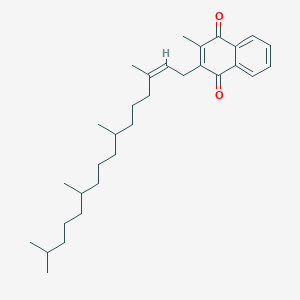
![Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13853936.png)
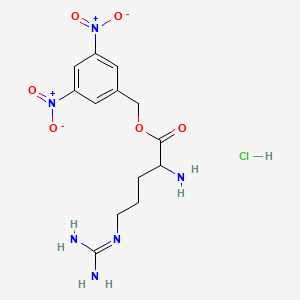
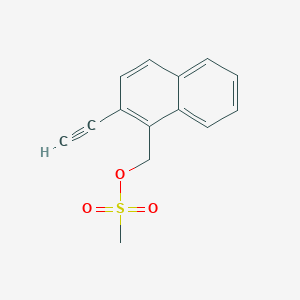
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)

